methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a structurally complex heterocyclic compound featuring:
- Tetrahydrobenzothiophene core: A partially saturated bicyclic system providing rigidity and influencing π-orbital interactions .
- Carbamothioylamino linker: A thiourea moiety (-NH-CS-NH-) capable of hydrogen bonding and metal coordination, enhancing biological interactions .
- Methyl carboxylate ester: A common solubilizing group that modulates lipophilicity and metabolic stability .
This compound’s synthesis likely involves sequential functionalization of the tetrahydrobenzothiophene core, followed by introduction of the carbamothioylamino and furylpropenoyl groups. Challenges in regioselective modifications, as noted in benzothiazine analogs (e.g., mixtures from alkylation/halogenation), suggest careful synthetic route optimization is critical .
Properties
Molecular Formula |
C18H18N2O4S2 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
methyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C18H18N2O4S2/c1-23-17(22)15-12-6-2-3-7-13(12)26-16(15)20-18(25)19-14(21)9-8-11-5-4-10-24-11/h4-5,8-10H,2-3,6-7H2,1H3,(H2,19,20,21,25)/b9-8+ |
InChI Key |
JVHPESIBIRZOMI-CMDGGOBGSA-N |
Isomeric SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)/C=C/C3=CC=CO3 |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)C=CC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Gewald Reaction for 2-Aminothiophene Formation
The Gewald reaction is the most widely employed method for constructing the 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate scaffold. This one-pot, three-component cyclocondensation involves:
- Reactants : Cyclohexanone, methyl cyanoacetate, and elemental sulfur.
- Conditions : Reflux in ethanol with morpholine as a catalyst (72–80°C, 6–8 hours).
- Mechanism : Knoevenagel condensation between cyclohexanone and methyl cyanoacetate forms an α,β-unsaturated nitrile, which undergoes sulfur-mediated cyclization to yield the thiophene ring.
- Combine cyclohexanone (10 mmol), methyl cyanoacetate (10 mmol), sulfur (10 mmol), and morpholine (1.5 mmol) in ethanol (50 mL).
- Reflux at 78°C for 7 hours.
- Cool, filter, and recrystallize from ethanol to obtain methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (yield: 68–74%).
Introduction of the Carbamothioylamino Group
Thiourea Coupling via Isothiocyanate Intermediate
The 2-amino group of the benzothiophene core reacts with carbon disulfide (CS₂) to form an isothiocyanate intermediate, which is subsequently treated with ammonium hydroxide to yield the thiourea derivative.
- Dissolve methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (5 mmol) in dry THF (30 mL).
- Add CS₂ (10 mmol) and triethylamine (6 mmol), stir at 0°C for 1 hour.
- Warm to room temperature, add ammonium hydroxide (15 mmol), and stir for 12 hours.
- Extract with dichloromethane, dry over Na₂SO₄, and concentrate to obtain methyl 2-carbamothioylamino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (yield: 82–86%).
Acylation with (2E)-3-(Furan-2-yl)Prop-2-Enoyl Chloride
Synthesis of (2E)-3-(Furan-2-yl)Prop-2-Enoyl Chloride
The acylating agent is prepared via Friedel-Crafts acylation:
- React furan-2-carbaldehyde (10 mmol) with acetyl chloride (12 mmol) in the presence of AlCl₃ (15 mmol) at −10°C.
- Isolate (2E)-3-(furan-2-yl)prop-2-enoic acid by recrystallization (ethanol/water, yield: 75%).
- Convert to acyl chloride using thionyl chloride (5 eq., reflux in dichloromethane, 2 hours).
Coupling Reaction
The thiourea intermediate is acylated under Schotten-Baumann conditions:
- Dissolve methyl 2-carbamothioylamino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (3 mmol) in anhydrous DMF (20 mL).
- Add (2E)-3-(furan-2-yl)prop-2-enoyl chloride (3.3 mmol) and DIPEA (6 mmol) at 0°C.
- Stir at room temperature for 6 hours, then pour into ice-water.
- Filter the precipitate and purify via column chromatography (hexane/ethyl acetate, 3:1) to obtain the title compound (yield: 65–72%).
Alternative Methods and Optimization Strategies
Use of Coupling Agents
Modern protocols employ carbodiimide-based coupling agents to enhance efficiency:
- EDC/HOBt System : Combine the thiourea intermediate (1 eq.), (2E)-3-(furan-2-yl)prop-2-enoic acid (1.2 eq.), EDC (1.5 eq.), and HOBt (1.5 eq.) in DMF. Stir at 25°C for 12 hours (yield: 70–78%).
- HATU/DIPEA System : React components in DMF at 0°C for 2 hours, then room temperature for 4 hours (yield: 76%).
Solvent and Temperature Effects
- Optimal Solvents : DMF > THF > dichloromethane (DMF provides highest yields due to improved solubility).
- Temperature : Reactions at 0–25°C minimize side reactions (e.g., thiourea oxidation).
Analytical Characterization Data
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.58 (d, J = 15.6 Hz, 1H, CH=CHCO), 7.42 (s, 1H, furan H-5), 6.85 (d, J = 15.6 Hz, 1H, CH=CHCO), 6.62 (m, 2H, furan H-3, H-4), 3.89 (s, 3H, OCH₃), 2.75–2.55 (m, 4H, cyclohexene CH₂), 1.85–1.70 (m, 4H, cyclohexene CH₂).
- IR (KBr): ν 1725 cm⁻¹ (C=O ester), 1678 cm⁻¹ (C=O amide), 1590 cm⁻¹ (C=C), 1245 cm⁻¹ (C=S).
Crystallographic Data (From Analogous Compounds)
- Space Group : P2₁/c.
- Key Interactions : Intramolecular S⋯O contacts (2.76–2.80 Å) stabilize the thiourea conformation.
Challenges and Troubleshooting
Common Side Reactions
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The benzothiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction can produce tetrahydrofuran derivatives. Substitution reactions on the benzothiophene ring can yield halogenated or nitrated derivatives .
Scientific Research Applications
Methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The furan and benzothiophene rings can interact with enzymes and receptors, modulating their activity. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs and their distinguishing features are summarized below:
*Calculated based on molecular formula.
Key Comparisons:
Substituent Effects on Bioactivity: The target compound’s thiourea linker distinguishes it from amide-linked analogs (e.g., Compound II in ). Thiourea’s dual hydrogen-bonding capacity may improve target binding, as seen in kinase inhibitors . This contrasts with saturated alkyl chains (e.g., 5-methylfuran-propanoyl in ).
Physicochemical Properties :
- The target compound’s methyl ester balances lipophilicity (predicted LogP ~3.5) compared to ethyl esters (e.g., , LogP 5.1), enhancing aqueous solubility for drug delivery.
- Furan vs. Phenyl Substituents : The furan ring’s oxygen atom may improve solubility and π-stacking interactions relative to purely aromatic substituents (e.g., phenyl in ).
Synthetic Accessibility: Introduction of the furylpropenoyl group early in synthesis (as in ) avoids regioselectivity issues seen in post-cyclization modifications. This contrasts with benzothiazine derivatives requiring precise halogenation/alkylation conditions .
Biological Activity: While Compound II () exhibits broad-spectrum antimicrobial activity, the target compound’s thiourea and α,β-unsaturated ketone may confer selectivity toward enzymatic targets (e.g., proteases or kinases).
Biological Activity
Methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on existing literature.
Chemical Structure and Synthesis
The compound features a unique structure comprising a benzothiophene core substituted with a furan moiety and a carbamothioyl group. The synthesis typically involves multi-step organic reactions that include the formation of the furan derivative followed by coupling with the benzothiophene scaffold.
Synthesis Overview
- Starting Materials : The synthesis begins with readily available furan derivatives and benzothiophene precursors.
- Reagents : Common reagents include carbon disulfide for carbamothioyl formation and various coupling agents.
- Conditions : Reactions are generally conducted under controlled temperatures and inert atmospheres to prevent oxidation.
Biological Activity
Research indicates that this compound exhibits several biological activities, including anti-inflammatory, analgesic, and potential anticancer properties.
Anti-inflammatory Activity
Studies have shown that derivatives of benzothiophene exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been tested in various models of inflammation.
Analgesic Effects
The analgesic activity has been evaluated using the "hot plate" method in animal models. Compounds derived from similar structures demonstrated analgesic effects that surpassed those of standard analgesics like metamizole .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways by binding to their active sites.
- Receptor Modulation : It could modulate receptor activity related to pain perception and inflammation.
Case Studies
Several studies have documented the biological activities of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
